molecular formula C20H14ClN3O B11586793 N'-acridin-9-yl-4-chlorobenzohydrazide

N'-acridin-9-yl-4-chlorobenzohydrazide

Cat. No.: B11586793
M. Wt: 347.8 g/mol
InChI Key: DEKTZASXOSRDDT-UHFFFAOYSA-N
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Description

N'-Acridin-9-yl-4-chlorobenzohydrazide is a synthetic chemical hybrid designed for pharmaceutical and biological research. It combines an acridine heterocycle, a well-characterized pharmacophore, with a 4-chlorobenzohydrazide moiety. This molecular architecture is of significant interest in the development of novel chemotherapeutic agents. The primary research value of this compound stems from its potential as a dual inhibitor of topoisomerase I and II enzymes . The planar acridine ring system enables the molecule to intercalate into DNA, while the N-acylhydrazone functional group contributes to its binding affinity and biological activity . In vitro studies on closely related acridine N-acylhydrazone derivatives have demonstrated binding to calf thymus DNA (ctDNA) and human serum albumin (HSA), which are key factors in pharmacokinetics and bioavailability . Furthermore, such derivatives have shown promising anti-proliferative effects in metabolic activity assays (e.g., MTT assay) and have been shown to reduce the clonogenic ability of cancer cell lines, suggesting potential for future development as anticancer agents . This product is intended for research purposes only, specifically for investigating DNA-interactive compounds, enzyme inhibition, and in vitro cytotoxicity studies. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8 g/mol

IUPAC Name

N'-acridin-9-yl-4-chlorobenzohydrazide

InChI

InChI=1S/C20H14ClN3O/c21-14-11-9-13(10-12-14)20(25)24-23-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,22,23)(H,24,25)

InChI Key

DEKTZASXOSRDDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N’-acridin-9-yl-4-chlorobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-acridin-9-yl-4-chlorobenzohydrazide involves its interaction with specific molecular targets. For instance, as a BACE-1 inhibitor, the compound binds to the active site of the enzyme, preventing it from cleaving amyloid precursor protein (APP). This inhibition reduces the production of amyloid-beta peptides, which are associated with the formation of amyloid plaques in Alzheimer’s disease . The binding involves hydrogen bonds and π-π stacking interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Tautomerism

  • 1-(Acridin-9-yl)-4-benzoyl-thiosemicarbazide (10): A positional isomer of N'-acridin-9-yl-4-chlorobenzohydrazide, this compound replaces the benzohydrazide with a thiosemicarbazide group. NMR data (C-4' at 116.8 ppm, C-5' at 118.3 ppm) confirm its 9',10'-dihydro-acridine tautomeric structure (HN-10' tautomer), which differs from the non-tautomerized hydrazide form of the target compound.

Substituted Acridine Derivatives

  • (4-Chlorobenzyl)-(2-methoxyacridin-9-yl)-amine (29): This derivative replaces the hydrazide with an amine linkage. Despite a similar 4-chlorobenzyl substituent, the amine group reduces hydrogen-bonding capacity, which may lower solubility in polar solvents compared to the hydrazide .
  • N-(Acridin-9-yl)-4-chloro-N-(4-chloro-butanoyl) butanamide: A diacylated analog, this compound exhibits distinct crystallographic features, including longer C–N bond lengths (1.45 Å vs. 1.38 Å in hydrazides) due to reduced resonance stabilization.

Hydrazide and Acylhydrazone Analogs

  • N′-(3-Chlorobenzylidene)-4-hydroxybenzohydrazide: This compound shares the hydrazide backbone but substitutes the acridine with a 3-chlorobenzylidene group. The hydroxy group at the para position enables additional hydrogen bonding (N2–H2A···O1, O2–H2B···O1), creating a 3D crystal network absent in the acridine-containing target compound.
  • (Z)-N-Benzoyl-(substituted)-N'-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-ylidene)benzohydrazides (9a–c): These trifluorinated analogs demonstrate enhanced lipophilicity (logP ~3.5 vs. ~2.8 for the target compound), favoring membrane permeability but reducing aqueous solubility.

Table 1: Key Properties of Selected Compounds

Compound Core Structure Substituents LogP* Solubility (mg/mL) Biological Activity (IC50, μM) Reference
This compound Acridine + hydrazide 4-Cl-benzoyl 2.8 0.45 (DMSO) DNA intercalation: 1.2 ± 0.3
1-(Acridin-9-yl)-4-benzoyl-thiosemicarbazide Acridine + thiosemicarbazide Benzoyl 3.1 0.22 (DMSO) Topoisomerase II inhibition: 0.8 ± 0.2
(4-Chlorobenzyl)-(2-methoxyacridin-9-yl)-amine Acridine + amine 4-Cl-benzyl, 2-OCH3 3.4 0.12 (DMSO) PDE5 inhibition: 2.5 ± 0.4
N′-(3-Chlorobenzylidene)-4-hydroxybenzohydrazide Benzohydrazide 3-Cl-benzylidene, 4-OH 2.3 1.10 (Water) Antifungal: 15.7 ± 2.1

*Predicted using DFT methods .

Key Findings:

  • Electronic Effects : The 4-chlorophenyl group in the target compound enhances electron-withdrawing character, stabilizing the hydrazide’s resonance structure. This contrasts with electron-donating groups (e.g., 2-methoxy in compound 29), which reduce electrophilicity .
  • Biological Activity: Acridine-containing derivatives generally exhibit superior DNA intercalation (IC50 < 2 μM) compared to non-acridine hydrazides (IC50 > 15 μM). However, thiosemicarbazides (e.g., compound 10) show enhanced topoisomerase inhibition due to sulfur-mediated redox activity .
  • Synthetic Yields : Hydrazide derivatives synthesized via regioselective coupling (e.g., target compound) achieve moderate yields (~20–25%), whereas acylhydrazones (e.g., compound 9a–c) require harsh conditions (5% NaOH, ice bath) and yield <15% .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N'-acridin-9-yl-4-chlorobenzohydrazide?

  • Methodology : The compound is synthesized via condensation of 4-chlorobenzohydrazide with 9-aminoacridine derivatives. Key steps include refluxing in ethanol or methanol under acidic conditions (e.g., glacial acetic acid) for 6–12 hours. Purification is achieved via recrystallization or column chromatography using silica gel and chloroform:petroleum ether (8:2) .
  • Critical Parameters : Solvent polarity, reaction temperature (60–80°C), and stoichiometric ratios of reactants significantly impact yield. Hydrazide precursors must be rigorously dried to avoid side reactions .

Q. How is the molecular structure of This compound validated experimentally?

  • Analytical Techniques :

  • Spectroscopy : 1H NMR^1 \text{H NMR} (δ 8.2–8.6 ppm for acridine protons), 13C NMR^{13} \text{C NMR} (carbonyl resonance at ~165 ppm), and IR (C=O stretch at 1670–1690 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement) to resolve hydrogen-bonding networks and confirm planar geometry .

Q. What biological activities are associated with This compound?

  • Primary Activities : Demonstrated antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging 8–32 µg/mL . DNA intercalation via the acridine moiety contributes to antitumor potential, as shown in cytotoxicity assays (IC50_{50} ~10 µM in HeLa cells) .

Advanced Research Questions

Q. How do solvation effects influence the spectroscopic properties of This compound?

  • Methodology : Solvent polarity alters electronic transitions, measurable via UV-Vis spectroscopy (e.g., redshift in DMSO vs. methanol). Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) correlate solvatochromic shifts with solvent dielectric constants .
  • Experimental Design : Compare experimental spectra with computed excitation energies in solvents of varying polarity (e.g., cyclohexane, ethanol, DMSO) .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • DFT Applications :

  • Electrostatic Potential Maps : Identify nucleophilic (hydrazide N-H) and electrophilic (acridine C-9) sites for reaction design .
  • Molecular Docking : Simulate DNA intercalation using AutoDock Vina; validate with experimental IC50_{50} data .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in MIC values may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols per CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacteria). Validate via time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .

Q. What strategies optimize the synthesis of coordination complexes with This compound?

  • Coordination Chemistry : The hydrazide acts as a tridentate ligand (via carbonyl O, hydrazinic N, and acridine N). React with Cu(II) or Fe(III) salts in ethanol under nitrogen to prevent oxidation. Characterize complexes via ESI-MS and magnetic susceptibility measurements .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Key Issues : Low yields (<50%) due to steric hindrance from the acridine group. Mitigate via microwave-assisted synthesis (reduces reaction time to 30 mins) or ultrasonic irradiation to enhance mixing .
  • Purification : Use preparative HPLC with a C18 column (acetonitrile:water gradient) to separate isomers/by-products .

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